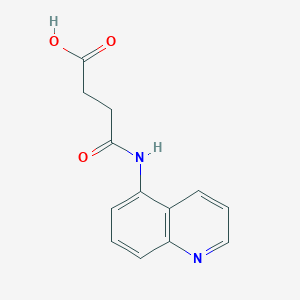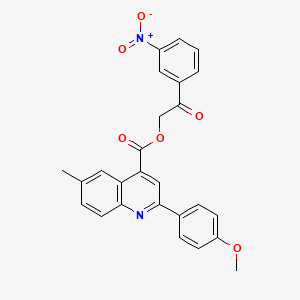![molecular formula C18H14Cl2FNO4 B12471237 2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes fluorine, chlorine, and carbamoyl groups, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzamidine hydrochloride with 2,4-dichlorophenylacetone in the presence of potassium carbonate (K2CO3) and ethanol (EtOH). The reaction mixture is stirred at 75°C for 12 hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine and chlorine sites, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole
- 2-Fluorophenylboronic acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dichlorophenyl)carbamoyl]propanoate stands out due to its unique combination of fluorine and chlorine atoms, which may contribute to its distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.
属性
分子式 |
C18H14Cl2FNO4 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2FNO4/c19-12-3-6-14(20)15(9-12)22-17(24)7-8-18(25)26-10-16(23)11-1-4-13(21)5-2-11/h1-6,9H,7-8,10H2,(H,22,24) |
InChI 键 |
VXDFWEUVHOZPNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471163.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12471174.png)
![1-(4-fluorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471177.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471179.png)
![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12471227.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)

![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
